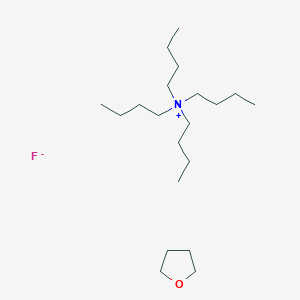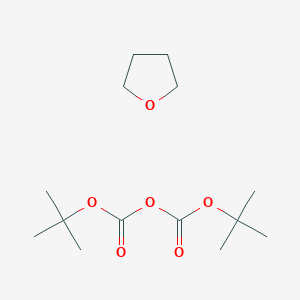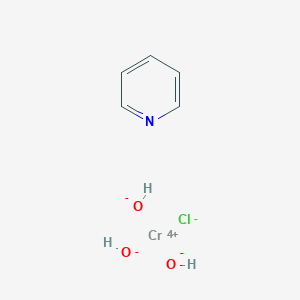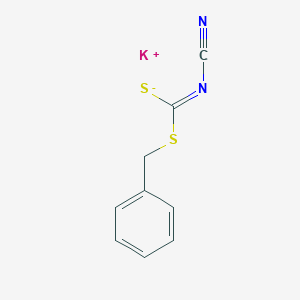
potassium;1-benzylsulfanyl-N-cyanomethanimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
potassium;1-benzylsulfanyl-N-cyanomethanimidothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
potassium;1-benzylsulfanyl-N-cyanomethanimidothioate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of protein kinase D enzymes.
Biology: It helps in maintaining the pluripotency of embryonic stem cells, making it valuable in stem cell research.
Medicine: Its role in inhibiting protein kinase D enzymes makes it a potential candidate for therapeutic applications in diseases where these enzymes are implicated.
Industry: It can be used in the development of new drugs and therapeutic agents targeting protein kinase D enzymes.
Mécanisme D'action
potassium;1-benzylsulfanyl-N-cyanomethanimidothioate exerts its effects by selectively inhibiting protein kinase D enzymes. These enzymes play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these enzymes, this compound can modulate these processes, leading to its observed effects on embryonic stem cell pluripotency .
Comparaison Avec Des Composés Similaires
potassium;1-benzylsulfanyl-N-cyanomethanimidothioate can be compared with other similar compounds that inhibit protein kinase D enzymes. Some of these similar compounds include:
- CID 755673
- CID 755673
- CID 755673
While these compounds share similar inhibitory effects on protein kinase D enzymes, this compound is unique in its ability to maintain the pluripotency of embryonic stem cells, making it a valuable tool in stem cell research .
Propriétés
IUPAC Name |
potassium;1-benzylsulfanyl-N-cyanomethanimidothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2.K/c10-7-11-9(12)13-6-8-4-2-1-3-5-8;/h1-5H,6H2,(H,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBKBSRZLQYTCD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=NC#N)[S-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC(=NC#N)[S-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7KN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![sodium;2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B8020994.png)
![tetrasodium;2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B8021000.png)
![potassium;(3Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8021012.png)
![(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8021015.png)
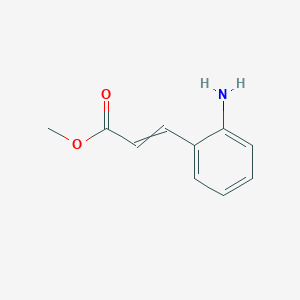
![6-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B8021036.png)
![1',3'-Dihydrospiro[azetidine-3,2'-indene]](/img/structure/B8021039.png)
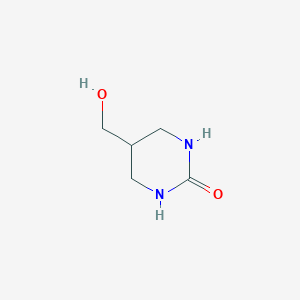
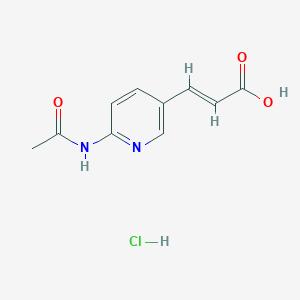
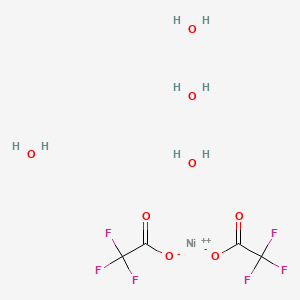
![2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(2+)](/img/structure/B8021079.png)
